molecular formula C20H17N3O3S2 B12200442 2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide

2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide

Cat. No.: B12200442
M. Wt: 411.5 g/mol
InChI Key: JJJZSEADZARJED-YVLHZVERSA-N
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Description

2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is a complex organic compound that features a unique combination of thiazolidine, thiophene, and indole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of a thiazolidine derivative with a thiophene aldehyde under acidic conditions to form the thiazolidinone core. This intermediate is then reacted with an indole derivative through a nucleophilic substitution reaction to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C20H17N3O3S2

Molecular Weight

411.5 g/mol

IUPAC Name

2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C20H17N3O3S2/c24-18(21-8-7-13-11-22-16-6-2-1-5-15(13)16)12-23-19(25)17(28-20(23)26)10-14-4-3-9-27-14/h1-6,9-11,22H,7-8,12H2,(H,21,24)/b17-10-

InChI Key

JJJZSEADZARJED-YVLHZVERSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C(=O)/C(=C/C4=CC=CS4)/SC3=O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C(=O)C(=CC4=CC=CS4)SC3=O

Origin of Product

United States

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